Sodium 4-chlorobenzenesulfinate hydrate
Description
Properties
IUPAC Name |
sodium;4-chlorobenzenesulfinate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na.H2O/c7-5-1-3-6(4-2-5)10(8)9;;/h1-4H,(H,8,9);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCPGHQANVYEBE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chlorobenzenesulfonyl Chloride
The foundational step in most preparation methods is the synthesis of 4-chlorobenzenesulfonyl chloride, a reactive intermediate. This compound is typically produced via the chlorosulfonation of chlorobenzene using chlorosulfonic acid (ClSO₃H) under anhydrous conditions.
Reaction Mechanism and Optimization
Chlorobenzene reacts with excess chlorosulfonic acid at 20–80°C, forming 4-chlorobenzenesulfonyl chloride and hydrochloric acid as a by-product. The reaction is exothermic and requires precise temperature control to minimize the formation of 4,4'-dichlorodiphenyl sulfone, a common by-product arising from Friedel-Crafts coupling. Patent data indicate that maintaining a chlorosulfonic acid-to-chlorobenzene molar ratio of 1.5:1 at 50°C optimizes the yield of the sulfonyl chloride while limiting by-products to 1–3 mol%.
Key reaction parameters :
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Temperature: 50–60°C
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Molar ratio (ClSO₃H : C₆H₅Cl): 1.5:1
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Reaction time: 4–6 hours
Post-reaction, the crude product is purified through fractional distillation under reduced pressure (15 mbar), yielding 4-chlorobenzenesulfonyl chloride with >90% purity.
Reduction to 4-Chlorobenzenesulfinic Acid
The sulfonyl chloride intermediate is subsequently reduced to 4-chlorobenzenesulfinic acid (C₆H₄ClSO₂H) using aqueous sodium sulfite (Na₂SO₃) or bisulfite (NaHSO₃). This step is critical for introducing the sulfinate moiety.
Sodium Sulfite-Mediated Reduction
In a representative procedure, a molten crude 4-chlorobenzenesulfonyl chloride mixture (210–215 g) is added to an aqueous solution of sodium sulfite (717 g H₂O, 394.4 g 25% NaOH) at 50–60°C over 2 hours. The pH is maintained at 6–9 to favor the formation of the sulfinate anion (C₆H₄ClSO₂⁻). The reaction mixture is stirred for 5 hours at 60°C, during which the sulfonyl chloride is quantitatively reduced:
The by-product 4,4'-dichlorodiphenyl sulfone (1–3 mol%) precipitates as an insoluble solid and is removed via hot filtration. The filtrate, containing sodium 4-chlorobenzenesulfinate, is then acidified to pH 5–6 using hydrochloric acid, precipitating the free sulfinic acid. Neutralization with sodium hydroxide yields the sodium salt, which is isolated by cooling and crystallized as the hydrate.
Hydration and Crystallization
The final step involves isolating the hydrated form of the sodium sulfinate. Crystallization from aqueous solution at 10–25°C produces the hydrate, with water molecules incorporated into the crystal lattice. The exact stoichiometry of hydration (e.g., mono- or dihydrate) depends on the cooling rate and solvent composition.
Characterization of Hydrate Content
Thermogravimetric analysis (TGA) is employed to determine the hydrate content. Heating the compound to 150°C under reduced pressure removes lattice water, with mass loss correlating to the number of water molecules per formula unit. For industrial batches, a typical hydration level of 1–2 H₂O molecules per sulfinate anion is observed.
Alternative Preparation Methods
Alkaline Hydrolysis of Sulfonamides
4-Chlorobenzenesulfonamide derivatives can be hydrolyzed under basic conditions to yield the sulfinate. For example, reaction of 4-chlorobenzenesulfonamide with sodium hydroxide (10% w/v) at 80°C for 12 hours produces sodium 4-chlorobenzenesulfinate. However, this method is less efficient (yields ≤70%) and primarily used for small-scale laboratory synthesis.
Industrial-Scale Considerations
Large-scale production prioritizes waste minimization and energy efficiency. The patented "wastewater-free" process exemplifies this approach:
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In situ recycling : Unreacted chlorosulfonic acid and thionyl chloride are recovered from exhaust gases via condensation and reused.
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By-product utilization : 4,4'-Dichlorodiphenyl sulfone is isolated and sold as a commercial polymer additive.
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Closed-loop water systems : Aqueous waste streams from filtration and neutralization are treated and recycled, reducing freshwater consumption by 60%.
Analytical Data and Quality Control
Table 1. Physicochemical Properties of this compound
Table 2. Comparative Yields of Preparation Methods
Scientific Research Applications
Organic Synthesis
Sodium 4-chlorobenzenesulfinate is primarily used as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for producing a variety of chemical compounds.
- Substitution Reactions : The chlorine atom can be substituted with various nucleophiles, leading to diverse products such as:
Case Study: Synthesis of Azo Dyes
A study demonstrated the use of sodium 4-chlorobenzenesulfinate in synthesizing azo dyes. The compound reacted with aniline derivatives to form azo compounds, which exhibited vibrant colors suitable for textile applications. The reaction conditions were optimized for yield and purity, showcasing the compound's effectiveness as a dye precursor.
Pharmaceutical Applications
In the pharmaceutical industry, sodium 4-chlorobenzenesulfinate serves multiple roles:
- Active Pharmaceutical Ingredient (API) : It is involved in synthesizing various APIs, particularly those containing sulfonamide groups.
- Formulation Aid : The compound can act as a stabilizer or solubilizing agent in drug formulations, enhancing the bioavailability of poorly soluble drugs .
Case Study: Sulfamethoxazole Synthesis
Research has shown that sodium 4-chlorobenzenesulfinate is used in synthesizing sulfamethoxazole, an antibiotic. The process involves nucleophilic substitution where the sulfonate group facilitates the formation of the desired sulfa structure, demonstrating its utility in pharmaceutical chemistry.
Material Science
Sodium 4-chlorobenzenesulfinate also finds applications in material science:
- Conductive Polymers : It is used as a dopant in the synthesis of conductive polymers, enhancing their electrical properties. The sulfonate group increases conductivity by facilitating charge transfer within the polymer matrix.
- Coatings and Adhesives : The compound can improve adhesion properties in coatings due to its ability to modify surface characteristics .
Case Study: Conductive Polymer Development
A project focused on developing conductive polymers using sodium 4-chlorobenzenesulfinate as a dopant. The resulting materials exhibited improved electrical conductivity and mechanical properties, making them suitable for electronic applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Example Products |
|---|---|---|
| Organic Synthesis | Intermediate for dyes | Azo dyes |
| Pharmaceuticals | API synthesis | Sulfamethoxazole |
| Material Science | Conductive polymers | Polyaniline derivatives |
| Coatings | Adhesion improvement | Enhanced surface coatings |
Mechanism of Action
The mechanism of action of sodium 4-chlorobenzenesulfinate hydrate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various transformations. The molecular targets and pathways depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between sodium 4-chlorobenzenesulfinate hydrate and analogous compounds are summarized below. These comparisons focus on substituent effects, oxidation states, and applications.
Structural Analogues
*Similarity scores (0.00–1.00) based on structural and functional group alignment relative to this compound .
Key Differences
Sulfinate vs. Sulfonate Groups :
- Sulfinates (SO₂⁻) are stronger reducing agents than sulfonates (SO₃⁻). For example, this compound participates in redox reactions, whereas sodium 4-vinylbenzenesulfonate hydrate (a sulfonate) is inert to reduction but acts as a surfactant .
- Sulfonic acids (e.g., 4-chlorobenzenesulfonic acid hydrate, CAS N/A) are acidic (pKa ~1) and used as catalysts, unlike sulfinates .
Substituent Effects: Chlorine (Cl): Enhances electrophilicity and oxidative stability. The para-Cl in this compound increases its reactivity in aryl coupling reactions compared to methyl-substituted analogues . Methyl (CH₃): Improves lipophilicity. Sodium 4-methylbenzenesulfinate is more soluble in organic solvents than the chloro analogue, making it suitable for non-polar reaction systems . Nitro (NO₂): Introduces explosive properties. Sodium 4-chloro-3-nitrobenzenesulfonate hydrate requires careful handling due to nitro group instability .
Hydration and Solubility :
- Hydrated forms (e.g., sodium 4-vinylbenzenesulfonate hydrate) exhibit higher water solubility than anhydrous salts. This property is critical for applications in aqueous-phase reactions .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Sodium 4-chlorobenzenesulfinate hydrate?
- Synthesis : this compound is typically synthesized via sulfonation of 4-chlorobenzene derivatives, followed by reduction and neutralization with sodium hydroxide. Key steps include controlling pH and temperature to stabilize the sulfinate intermediate.
- Characterization : Use NMR spectroscopy (¹H and ¹³C) to confirm the aromatic proton environment and sulfinate group. X-ray diffraction (XRD) can resolve crystalline structure, while thermogravimetric analysis (TGA) quantifies hydrate water content .
Q. How does the hydrate water content influence the compound’s stability and reactivity in aqueous solutions?
- Hydrate water affects solubility, crystallization behavior, and thermal stability. TGA data show that dehydration occurs at 80–120°C, altering the compound’s solubility profile. Excess water may promote hydrolysis under acidic conditions, releasing 4-chlorobenzenesulfinic acid. Stability studies should include humidity-controlled environments to prevent unintended phase changes .
Q. What analytical techniques are critical for distinguishing this compound from its anhydrous form or sulfonate derivatives?
- Differentiation :
- FTIR : Sulfinate (SO₂⁻) shows asymmetric stretching at ~1120 cm⁻¹, distinct from sulfonate (SO₃⁻) at ~1040 cm⁻¹.
- Elemental Analysis : Quantify sodium and sulfur content to confirm stoichiometry.
- Karl Fischer Titration : Measure precise hydrate water content .
Advanced Research Questions
Q. How can this compound act as a mediator in gas hydrate formation kinetics?
- While direct evidence is limited, analogous sodium salts (e.g., sodium dodecyl sulfate) enhance hydrate nucleation by reducing interfacial tension and forming micelles. Sodium 4-chlorobenzenesulfinate may similarly act as a kinetic promoter:
- Mechanism : The sulfinate group could stabilize hydrate cages via electrostatic interactions, while the aromatic ring may participate in hydrophobic guest molecule entrapment.
- Experimental Design : Measure induction times and gas consumption rates in high-pressure reactors with controlled temperature. Compare results against baseline systems without additives .
Q. What contradictions exist in reported data on ionic surfactant analogs in hydrate systems, and how might they apply to this compound?
- Contradictions : Some studies report surfactants accelerating hydrate growth but inhibiting nucleation, while others show the opposite. For example, sodium dodecyl sulfate (SDS) reduces induction time at low concentrations but delays nucleation at high concentrations due to micelle formation.
- Resolution : Systematically vary Sodium 4-chlorobenzenesulfinate concentration (e.g., 50–500 ppm) and monitor hydrate morphology via cryo-SEM. Correlate results with conductivity measurements to assess micelle-driven effects .
Q. How does the compound’s ionic strength affect hydrate phase equilibria in saline environments?
- Sodium ions generally suppress hydrate stability by reducing water activity (via the “salting-out” effect). However, sulfinate anions may counterbalance this by interacting with hydrate cages.
- Methodology : Use a high-pressure cell to measure phase boundaries (P-T conditions) in NaCl-saline solutions with/without Sodium 4-chlorobenzenesulfinate. Compare with predictions from thermodynamic models (e.g., CSMGem) .
Q. What role does the chlorophenyl group play in the compound’s interactions with hydrophobic hydrate formers (e.g., methane or CO₂)?
- The 4-chlorophenyl group may act as a co-guest in hydrate structures, occupying larger cages in sII or sH hydrates.
- Experimental Approach : Perform Raman spectroscopy or XRD on hydrates formed with the compound to identify cage occupancy. Pair with molecular dynamics simulations to model guest-host interactions .
Methodological Considerations
Q. How to address inconsistencies in hydrate yield data when using ionic additives like Sodium 4-chlorobenzenesulfinate?
- Troubleshooting Steps :
Verify additive purity via HPLC to rule out sulfonate contamination.
Control stirring speed (e.g., 600 rpm) to standardize gas-water contact.
Use isochoric reactors with in-situ monitoring (e.g., pressure transducers) to capture real-time kinetics .
Q. What safety protocols are critical when handling this compound in high-pressure hydrate experiments?
- Risk Mitigation :
- Ventilation : Prevent dust inhalation; use fume hoods during powder handling.
- Corrosion : Avoid contact with acids, which may release toxic H₂S (analogous to sodium sulfide hydrate ).
- Pressure Safety : Equip reactors with rupture disks and pressure relief valves .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
